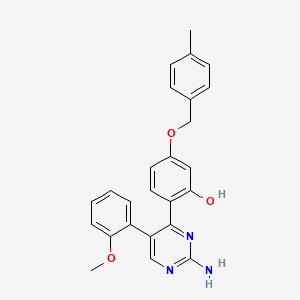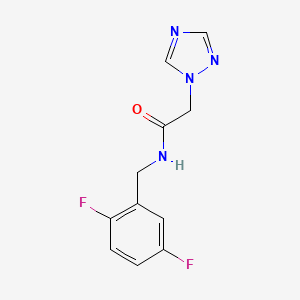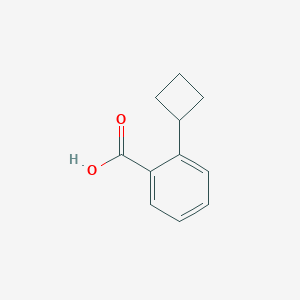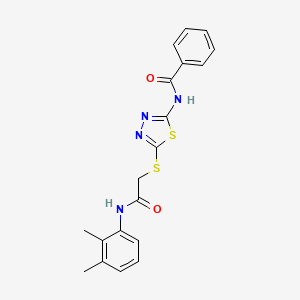
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical belongs to a class of compounds known for their varied biological activities and potential applications in materials science. The research on similar compounds focuses on understanding their synthesis, molecular structure, and properties to explore their potential applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation and cyclization processes. For example, compounds with complex structures similar to the one have been synthesized through reactions involving Schiff bases reduction or by condensation of amino acids with isopropylidene aminomethylenemalonate, demonstrating the versatility of synthetic approaches for such molecules (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structures of these compounds are typically characterized using techniques such as X-ray crystallography, which reveals details about their crystal systems, hydrogen bonding, and intermolecular interactions, contributing to a deeper understanding of their stability and reactivity (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The reactivity of these compounds can be influenced by their functional groups, with studies showing how modifications can impact their behavior in chemical reactions. For example, phenolics in related molecules have been shown to act as either promoters or inhibitors in certain reactions, highlighting the importance of functional groups in determining chemical properties (Hidalgo, Navarro, & Zamora, 2018).
Applications De Recherche Scientifique
Spin Interaction in Zinc Complexes
A study on Schiff and Mannich bases and their zinc complexes, including compounds like 2-tert-butyl-4-methoxy-6-[(pyridin-2-ylmethylimino)methyl]phenol, highlighted the role of zinc in coordinating with complex organic molecules. The research demonstrated the spin interaction within these complexes, contributing to the understanding of metal-organic interaction dynamics, which can be crucial in catalysis and material science (Orio et al., 2010).
Copper(II) Complexes in Catalysis and DNA Cleavage
Another study focused on copper(II) complexes with phenolate-type ligands, revealing their catecholase and DNase activities. These complexes provide insights into the enzymatic and catalytic roles of metal complexes in biological and chemical processes, potentially applicable in medicinal chemistry and biochemistry (Peralta et al., 2010).
Aldose Reductase Inhibitors with Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to the compound , have been explored for their potential as aldose reductase inhibitors, showcasing the interplay between molecular structure and biological activity. These findings are valuable in drug discovery, particularly for conditions like diabetic complications (La Motta et al., 2007).
Model Complexes for Enzymatic Studies
Research on asymmetric mono- and dinuclear GaIII and ZnII complexes has provided model systems for studying the active sites of enzymes like purple acid phosphatases. These models help in understanding enzymatic mechanisms at the molecular level, contributing to enzymology and catalysis studies (Bosch et al., 2016).
Propriétés
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-9-17(10-8-16)15-31-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-5-3-4-6-23(19)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHPUUDLBAACTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)

![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)
![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2493413.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide](/img/structure/B2493417.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)



![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)


![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)